Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate
Overview
Description
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a chemical compound with the CAS Number: 146257-00-3 . It has a molecular weight of 241.29 and its IUPAC name is 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate . It is a solid compound that is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate involves several steps . One method involves the use of triphenylphosphine and diethylazodicarboxylate in toluene at 20℃ for 12 hours . Another method involves a reaction in water at 55℃ for 67 hours . A third method involves the use of sodium hydroxide and diisobutylaluminium hydride in tetrahydrofuran, hexane, and water .
Molecular Structure Analysis
The molecular structure of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is represented by the InChI Code: 1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 . The key for this structure is HOOXYTICVUYNKS-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate are diverse . For instance, it can be synthesized from N-boc-diallylamine . It can also be used in the preparation of other compounds, such as 2,5-dihydro-pyrrole-1,3-dicarboxylic acid 1-tert-butylester 3-ethyl ester .
Physical And Chemical Properties Analysis
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a solid compound . It has a molecular weight of 241.29 . It is stored in dry conditions at 2-8°C .
Scientific Research Applications
Medicinal Chemistry
Pyrrole is a biologically active scaffold that possesses a diverse nature of activities . It is used in the synthesis of various therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Antiviral Research
Pyrrole-containing analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes them potential candidates for the development of antiviral drugs.
Organocatalysis
Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
Synthesis of β-Aryl-GABA Analogues
N-Boc-2,5-dihydro-1H-pyrrole (a compound similar to Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . This is used in a synthesis of β-aryl-GABA analogues by Heck arylation with arenediazonium salts .
Biological Activities of Pyrrolopyrazine Derivatives
Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole ring, has exhibited different biological activities, such as antimicrobial, anti-inflammatory, and antiviral . This suggests that Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, which also contains a pyrrole ring, could potentially have similar applications.
Material Science Application
The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
Synthesis of Medicinally Privileged Heterocycles
Pyrrole derivatives have been used in the synthesis of medicinally privileged heterocycles in aqueous medium . This suggests that Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, which also contains a pyrrole ring, could potentially have similar applications.
Green Chemistry
Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view . This suggests that Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, which also contains a pyrrole ring, could potentially have similar applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2,5-dihydropyrrole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXYTICVUYNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707421 | |
Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate | |
CAS RN |
146257-00-3 | |
Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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